molecular formula C12H15BF3KO2 B13658858 Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide

Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide

Katalognummer: B13658858
Molekulargewicht: 298.15 g/mol
InChI-Schlüssel: VWBXVSQEVOTMEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is a chemical compound with the molecular formula C10H12BF3KO2. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group and an oxan-4-ylmethoxyphenyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide typically involves the reaction of 4-[(oxan-4-yl)methoxy]phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borohydrides, and various substituted boron compounds, depending on the reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can participate in nucleophilic substitution reactions, while the oxan-4-ylmethoxyphenyl moiety can interact with various molecular targets. The compound’s stability and reactivity make it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is unique due to its specific structural features, which provide it with distinct reactivity and stability compared to other potassium trifluoroborates. The presence of the oxan-4-ylmethoxyphenyl group enhances its solubility and compatibility with various solvents, making it more versatile in different chemical reactions .

Eigenschaften

Molekularformel

C12H15BF3KO2

Molekulargewicht

298.15 g/mol

IUPAC-Name

potassium;trifluoro-[4-(oxan-4-ylmethoxy)phenyl]boranuide

InChI

InChI=1S/C12H15BF3O2.K/c14-13(15,16)11-1-3-12(4-2-11)18-9-10-5-7-17-8-6-10;/h1-4,10H,5-9H2;/q-1;+1

InChI-Schlüssel

VWBXVSQEVOTMEO-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC=C(C=C1)OCC2CCOCC2)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.